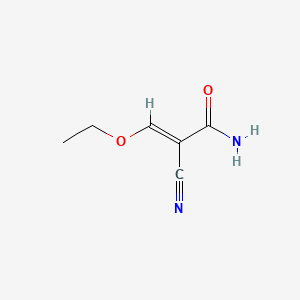
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide is an organic compound with the molecular formula C11H12Cl2N2O. This compound is characterized by the presence of a phenyl group attached to an acetic acid moiety, with a hydrazide linkage that includes two chlorine atoms. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide typically involves the reaction of phenylacetic acid with hydrazine derivatives under controlled conditions. The introduction of chlorine atoms is achieved through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where phenylacetic acid is treated with chlorinating agents in the presence of catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenylhydrazine derivatives.
科学的研究の応用
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Phenylacetic acid derivatives: These compounds share the phenylacetic acid moiety but differ in their functional groups.
Hydrazides: Compounds with similar hydrazide linkages but different substituents.
Chlorinated organic compounds: These include other chlorinated derivatives with varying structures.
Uniqueness
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual chlorination and hydrazide linkage make it a versatile compound for various applications.
特性
CAS番号 |
7696-87-9 |
|---|---|
分子式 |
C11H12Cl2N2O |
分子量 |
259.13 g/mol |
IUPAC名 |
N-(1,3-dichloropropan-2-ylideneamino)-2-phenylacetamide |
InChI |
InChI=1S/C11H12Cl2N2O/c12-7-10(8-13)14-15-11(16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
InChIキー |
QTIGQSGVHBIPHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NN=C(CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
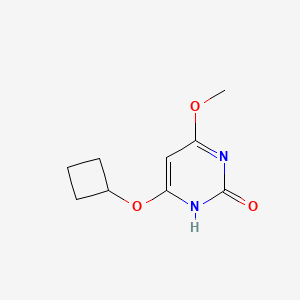
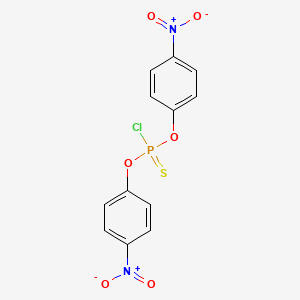
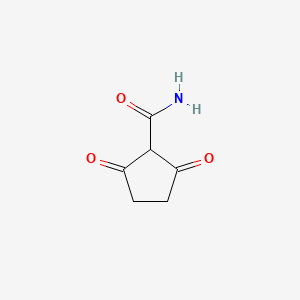
![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
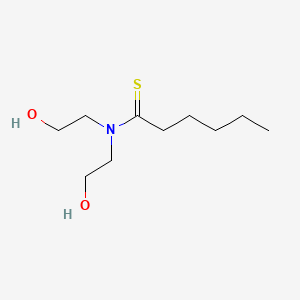
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)
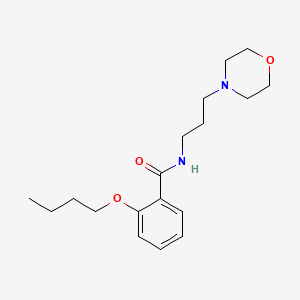
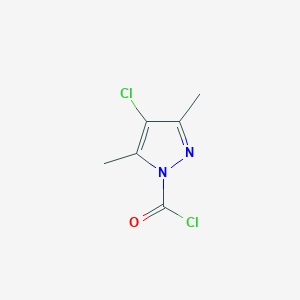
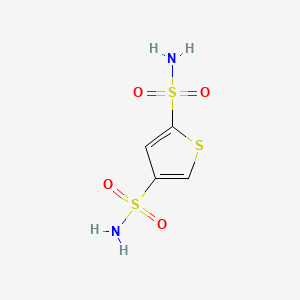

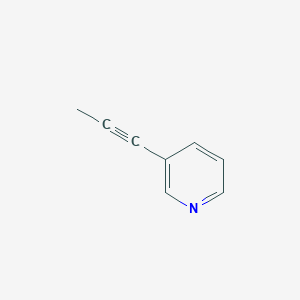
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
